molecular formula C15H19NO B1328692 N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine CAS No. 1019580-52-9

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

Cat. No. B1328692
M. Wt: 229.32 g/mol
InChI Key: JHRWDISKRNAPNZ-UHFFFAOYSA-N
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Description

The compound "N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine" is a benzofuran derivative, which is a class of compounds known for their presence in bioactive natural products. Benzofurans are characterized by a fused benzene and furan ring system, which can be modified to produce a variety of derivatives with different properties and potential applications. The specific structure of the compound includes an ethylamine chain and a cyclopentylamine moiety attached to the benzofuran core.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods, including cascade radical cyclization and intermolecular coupling reactions. A related compound was synthesized using a radical cyclization cascade mechanism initiated by single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, followed by intermolecular radical-radical coupling . This method is notable for its mild conditions and broad applicability, allowing for the construction of complex benzofurylethylamine derivatives that might be challenging to prepare through other synthetic routes.

Molecular Structure Analysis

Benzofuran derivatives often exhibit interesting structural features due to the presence of the fused ring system. For instance, in a related compound, the cyclopentyl ring was found to adopt an envelope conformation, and the benzofuran unit was essentially planar . The molecular structure can be further analyzed using computational methods such as density functional theory (DFT), which can provide insights into the geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) of the compound .

Chemical Reactions Analysis

The reactivity of benzofuran derivatives can be influenced by the substituents attached to the core structure. While the specific chemical reactions of "N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine" are not detailed in the provided papers, the synthesis and characterization of similar compounds suggest that they can participate in various chemical transformations. The presence of functional groups such as amines and sulfonyl groups can lead to a range of reactions, including radical cyclizations and intermolecular couplings .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be deduced from their molecular structure and substituents. For example, the crystal structure of a related compound revealed that molecules are linked via C—H∙∙∙π interactions, forming inversion dimers, and the presence of disordered atoms in the crystal lattice . These interactions can influence the compound's solubility, melting point, and other physical properties. The chemical properties, such as reactivity and stability, can be affected by the electronic distribution within the molecule, which can be studied through FT-IR and DFT analyses .

Scientific Research Applications

Synthesis and Characterization

N-[1-(1-Benzofuran-2-yl)ethyl]-N-cyclopentylamine and its derivatives have been studied for their synthesis and chemical properties. For example, Vessally et al. (2013) explored the one-pot synthesis and FT-IR characterization of a similar benzofuran derivative. They focused on the compound's geometrical structures, vibrational frequencies, and molecular electrostatic potential, providing a foundation for understanding the compound's chemical behavior (Vessally et al., 2013).

Antimicrobial and Antiviral Activities

Benzofuran derivatives have been researched for their potential antimicrobial and antiviral activities. Mubarak et al. (2007) synthesized new benzofuran derivatives and evaluated their in vitro anti-HIV activities. Some of these compounds showed an ability to inhibit HIV replication in cell culture at non-toxic concentrations (Mubarak et al., 2007). Similarly, Shankerrao et al. (2013) studied the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, finding that certain compounds exhibited good antimicrobial activities (Shankerrao et al., 2013).

Organic Synthesis and Reactions

The use of benzofuran derivatives in organic synthesis and reactions is another area of research. Isomura et al. (1985) explored the aminopalladation process in the synthesis of azepine derivatives using a benzofuran compound, providing insights into novel synthetic pathways (Isomura et al., 1985). Koca et al. (2005) synthesized novel benzofuran-2-yl ketoxime derivatives and evaluated their antimicrobial activity, contributing to the development of new synthetic methods for potential pharmaceutical compounds (Koca et al., 2005).

Future Directions

Benzofuran derivatives have attracted attention due to their biological activities and potential applications in medicine . Future research may focus on synthesizing new benzofuran derivatives and studying their properties and applications.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(16-13-7-3-4-8-13)15-10-12-6-2-5-9-14(12)17-15/h2,5-6,9-11,13,16H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRWDISKRNAPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine

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